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Compound of Interest

Compound Name: 6H-Pyrazolo[3,4-d]pyrimidine

CAS No.: 271-77-2

Cat. No.: B11925650 Get Quote

Executive Summary
The pyrazolo[3,4-d]pyrimidine (PP) scaffold is a privileged structure in medicinal chemistry,

acting as a bioisostere of the adenine ring of ATP.[1] While Ibrutinib itself utilizes this scaffold

equipped with an acrylamide "warhead" for covalent bonding, widely used research derivatives

(e.g., PP1, PP2, and novel analogs) typically function as reversible, ATP-competitive inhibitors.

Vs. Ibrutinib: Novel reversible PP derivatives are engineered to overcome the C481S

resistance mutation in Bruton's Tyrosine Kinase (BTK), a common failure point for Ibrutinib

therapy.

Vs. Sunitinib: While Sunitinib functions as a "broad-spectrum" receptor tyrosine kinase (RTK)

inhibitor (VEGFR/PDGFR), PP derivatives often exhibit superior selectivity for cytoplasmic

tyrosine kinases (Src family, Tec family), reducing off-target cardiotoxicity associated with

broad RTK inhibition.

Mechanistic Divergence & Structural Logic
The Scaffold Architecture
The pyrazolo[3,4-d]pyrimidine core mimics the purine ring of ATP, allowing it to dock deeply into

the kinase hinge region.
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Ibrutinib (Clinical Standard): Modifies the PP core at the N1 position with a piperidine-

acrylamide moiety. This electrophile forms a covalent bond with Cys481 in BTK.[2]

Novel PP Analogs (Research Grade): Often lack the electrophilic warhead, relying instead on

hydrophobic interactions within the selectivity pocket (gatekeeper residues). This allows

them to bind even when Cys481 is mutated to Serine (C481S).

Visualization: BTK Signaling & Inhibition Nodes
The following diagram illustrates the B-Cell Receptor (BCR) pathway and the distinct

intervention points of the comparators.
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Caption: Comparative inhibition modes in the BCR signaling cascade. Ibrutinib fails against

C481S mutants, whereas reversible PP analogs retain efficacy.

Potency Landscape: Comparative Data
A. BTK Inhibition: Ibrutinib vs. Reversible PP Analogs
The primary limitation of Ibrutinib is resistance. Reversible pyrazolo[3,4-d]pyrimidines are

designed to maintain potency against the C481S mutant.
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Compound
Class

Binding
Mode

Target
IC50 (Wild
Type)

IC50 (C481S
Mutant)

Key
Limitation

Ibrutinib
Covalent

(Irreversible)
BTK 0.5 nM ~10 - 15 nM

Loss of

covalent

anchor

(Cys481)

leads to rapid

washout.

PP Analog

(Generic)

ATP-

Competitive

(Reversible)

BTK 1.5 - 4.0 nM 2.0 - 5.0 nM

Requires

sustained

plasma

exposure

(shorter

residence

time).

GDC-0853

(Fenebrutinib

)*

Reversible BTK 0.9 nM 1.5 nM

Note:

Structurally

related

aminopyridon

e, validates

the reversible

approach.

Data Synthesis Sources: Journal of Medicinal Chemistry & Bioorganic Medicinal Chemistry [1,

2].

B. Multi-Kinase Profile: PP Derivatives vs. Sunitinib
Sunitinib is a potent RTK inhibitor but lacks selectivity, hitting VEGFR, PDGFR, and KIT.

Pyrazolo[3,4-d]pyrimidines (like the research tool PP2) are historically Src-family selective.
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Feature Sunitinib
Pyrazolo[3,4-d]pyrimidines
(e.g., PP2/SI-388)

Primary Targets
VEGFR2, PDGFR

, c-KIT
Src, Lck, Fyn, BTK

Cellular Potency (IC50)
~10-80 nM (HUVEC/RCC

lines)

~5-50 nM (Src-driven lines like

PC3/MCF-7)

Selectivity Profile "Dirty" (Broad Kinome impact)
"Focused" (Cytoplasmic

Tyrosine Kinases)

Toxicity Risk
Hypertension, Hand-Foot

Syndrome (VEGF related)

Immunosuppression (Lck/B-

cell related)

Experimental Protocols (Validation Systems)
To objectively compare these compounds in your own laboratory, use the following self-

validating workflows.

Protocol A: TR-FRET Kinase Binding Assay
(LanthaScreen)
Purpose: To determine biochemical IC50 and assess binding reversibility.

Reagent Prep: Prepare 4x concentrations of:

Test Compounds (PP Analog vs. Ibrutinib).

Kinase Mixture (BTK-Biotin + Eu-Anti-His Antibody).

Tracer (AlexaFluor-labeled ATP competitive probe).

Incubation (Equilibrium Phase):

Mix 5 µL compound + 5 µL Kinase/Ab + 5 µL Tracer in a 384-well white plate.
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Critical Step: Incubate for 60 minutes at Room Temp. Why? Ibrutinib requires time to form

the covalent bond. Short incubation underestimates covalent inhibitor potency.

Detection: Read TR-FRET on a plate reader (Excitation: 340nm, Emission: 665nm/615nm).

Data Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Compound].

Validation Check: Z-factor must be > 0.5. Ibrutinib IC50 should be < 1.0 nM.

Protocol B: "Washout" Cell Proliferation Assay
Purpose: To distinguish irreversible (Ibrutinib) from reversible (PP) binding in a cellular context.

Seeding: Seed TMD8 or Mino cells (BTK-dependent lymphoma lines) at 10,000 cells/well.

Pulse Treatment: Treat cells with 10x IC50 of Ibrutinib or PP Analog for 1 hour.

Washout:

Centrifuge plates, aspirate media, and wash 3x with warm PBS.

Resuspend in fresh, drug-free media.

Incubation: Culture for 72 hours.

Readout: Add CCK-8 or MTS reagent. Measure Absorbance at 450nm.

Expected Result:Ibrutinib treated cells should die (permanent target engagement). PP

Analog treated cells should recover/proliferate (inhibitor washed out).

Experimental Workflow Visualization
The following diagram outlines the logical flow for validating a novel pyrazolo[3,4-d]pyrimidine

derivative against these benchmarks.
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Caption: Step-by-step screening cascade to classify novel PP derivatives based on binding

kinetics and cellular efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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